



Application Notes and Protocols: Dextran Sulfate Sodium (DSS)-Induced Colitis Models

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Introduction

Dextran Sulfate Sodium (DSS) is a chemical colitogen widely utilized to induce experimental colitis in animal models, particularly mice and rats.[1] The DSS-induced colitis model is valued for its simplicity, rapidity, reproducibility, and the ability to generate acute, chronic, and relapsing forms of intestinal inflammation by modifying the DSS concentration and administration frequency.[2][3] This model shares many clinical and histological features with human ulcerative colitis (UC), making it an invaluable tool for investigating the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of potential therapeutics.[1]

DSS is a water-soluble, negatively charged sulfated polysaccharide.[1] Its colitis-inducing mechanism is believed to involve the disruption of the colonic epithelial barrier, allowing luminal bacteria and their products to penetrate the mucosa and trigger an inflammatory response.[1] [3] The severity of the resulting colitis is dependent on several factors, including the molecular weight of DSS, its concentration, the duration of administration, and the genetic background of the animal strain used.[1] A molecular weight of 36-50 kDa is most commonly employed for inducing colitis.[2][4]

This document provides detailed protocols for inducing acute, chronic, and relapsing colitis using DSS, along with data on recommended concentrations and a standardized method for



assessing disease severity. Additionally, it outlines key signaling pathways implicated in the pathogenesis of DSS-induced colitis.

Data Presentation: DSS Concentration and Disease Scoring

Successful induction of colitis is highly dependent on the DSS concentration and the mouse strain. C57BL/6 mice are generally more susceptible to DSS-induced colitis than BALB/c mice. [5][6] It is recommended to first perform a pilot study to determine the optimal DSS concentration for the specific animal strain and housing conditions, as the gut microbiota can influence outcomes.[2]

Table 1: Recommended DSS Concentrations for Colitis Induction in Mice

Mouse Strain	Acute Colitis Concentration (w/v)	Chronic Colitis Concentration (w/v)	Reference(s)
C57BL/6	1.5% - 3.5%	1.0% - 3.0%	[2][7]
BALB/c	2.5% - 5.0%	2.0% - 3.0%	[2][6]

Table 2: Disease Activity Index (DAI) for Scoring Colitis Severity

The Disease Activity Index (DAI) is a composite score used for the clinical assessment of colitis progression. It is calculated by summing the scores for weight loss, stool consistency, and rectal bleeding, and then dividing by three.[3][8] Daily monitoring of these parameters is crucial.



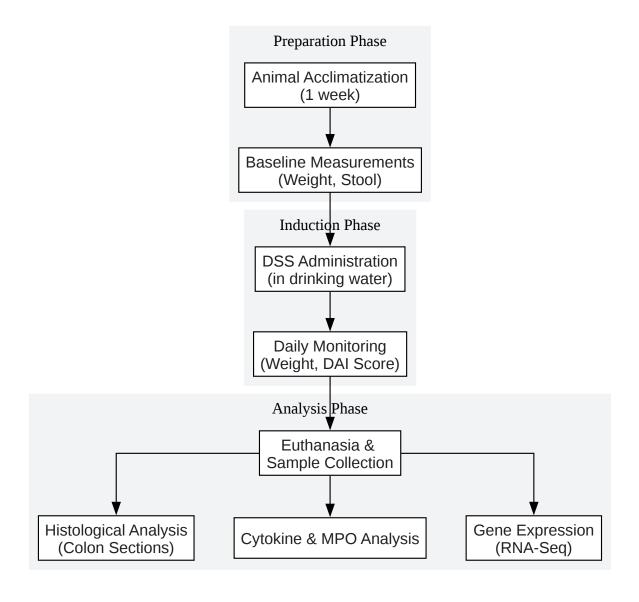
Score	Weight Loss (%)	Stool Consistency	Rectal Bleeding
0	< 1%	Normal, well-formed pellets	Negative
1	1% - 5%	-	-
2	5% - 10%	Loose stools	Faintly positive Hemoccult® or visual pellet bleeding
3	10% - 15%	-	-
4	> 15%	Watery diarrhea	Gross bleeding, blood around anus

Adapted from multiple sources.[3][8][9] Note: Scoring systems can vary slightly between institutions. It is important to maintain consistency within a study.

Experimental Workflow

The general workflow for a DSS-induced colitis experiment involves acclimatization of the animals, baseline measurements, DSS administration, daily monitoring, and subsequent analysis.





Caption: General experimental workflow for DSS-induced colitis studies.

Experimental Protocols

Materials:

• Dextran Sulfate Sodium (DSS), Colitis Grade, MW = 36,000-50,000 Da



- Sterile, autoclaved drinking water
- Animal scale for daily weight measurements
- Hemoccult® test kit (or equivalent) for detecting fecal blood
- Appropriate animal housing and care facilities

General Considerations:

- Use age- and sex-matched animals (8-12 weeks old is common).[2]
- Prepare fresh DSS solution every 2-3 days and ensure it is fully dissolved.[2][10]
- Provide DSS solution as the sole source of drinking water during administration periods.[11]
- Monitor animals daily for weight loss, stool consistency, bleeding, and general signs of distress (e.g., ruffled fur, hunched posture).[10]
- Establish a humane endpoint, such as >20% body weight loss, and adhere to institutional animal care and use committee (IACUC) guidelines.[4]

Protocol 1: Acute Colitis Model

This protocol is designed to induce a rapid and severe form of colitis, typically developing over 5 to 10 days.[4]

- Baseline Measurement: On Day 0, weigh all mice and record the data.
- DSS Administration: Prepare the desired concentration of DSS (e.g., 2.5-3.5% for C57BL/6)
 in autoclaved drinking water.[7] Replace the regular drinking water in the cages with the DSS
 solution.
- Duration: Administer DSS-containing water ad libitum for 5 to 8 consecutive days.[10][12]
 The control group receives autoclaved water without DSS.
- Daily Monitoring: From Day 1 until the end of the experiment, record the weight, stool consistency, and presence of blood for each mouse. Calculate the daily DAI score.



- Termination: At the end of the administration period (e.g., Day 8), euthanize the mice.
- Sample Collection: Harvest the colon and measure its length (colon shortening is an indicator of inflammation).[13] Collect tissue sections for histological analysis, cytokine measurement, myeloperoxidase (MPO) assay, and gene expression analysis.[14]

Protocol 2: Chronic Colitis Model

This model is induced by cyclical administration of DSS, resulting in a prolonged state of inflammation and features that more closely mimic long-term human IBD, such as crypt distortion and infiltration of lymphocytes.[2][14]

- Baseline Measurement: On Day 0, weigh all mice and record the data.
- First Cycle:
 - Administer a moderate concentration of DSS (e.g., 1.5-2.5% for C57BL/6) in drinking water for 5-7 days.[14]
 - Replace the DSS solution with regular autoclaved drinking water for a recovery period of 7-14 days.[4]
- Subsequent Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of 3 to 5 cycles.[4][15]
- Daily Monitoring: Throughout all cycles, monitor the weight and clinical signs of the mice and calculate the DAI score. Weight loss is typically observed during the DSS administration phase, with partial recovery during the water phase.[14]
- Termination: Euthanize mice at the end of the final cycle.
- Sample Collection: Harvest the colon and other tissues for analysis as described in the acute protocol. In chronic models, increased colon weight can be an indicator of inflammation and fibrosis.[2]

Protocol 3: Relapsing-Remitting Colitis Model



This is a variation of the chronic model designed to study the flare-ups and remissions characteristic of human IBD.

- Induction of Acute Colitis: Follow the Acute Colitis Model protocol (e.g., 2.5-3.0% DSS for 7 days).
- Recovery Phase: After the initial induction, replace the DSS solution with regular drinking water and allow the mice to recover for 10-14 days. Monitor for weight regain and resolution of clinical symptoms.
- Relapse Induction: Re-challenge the mice with a cycle of DSS administration (e.g., 1.5-2.0% DSS for 5-7 days) to induce a relapse.
- Monitoring and Analysis: Monitor clinical signs (DAI) throughout the recovery and relapse
 phases. Samples can be collected at the peak of the initial acute phase, during remission,
 and at the peak of the relapse to compare the pathological and molecular changes between
 different disease states.

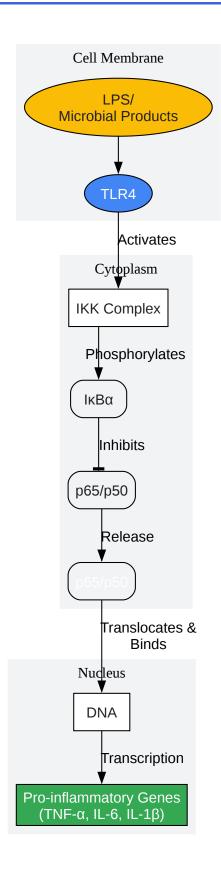
Key Signaling Pathways in DSS-Induced Colitis

DSS-induced epithelial damage leads to the infiltration of luminal antigens, which activates innate and adaptive immune cells in the lamina propria. This activation triggers several key inflammatory signaling pathways.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] In DSS colitis, bacterial products like LPS activate Toll-like receptors (TLRs) on immune and epithelial cells, leading to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the p65/p50 NF-κB dimer to the nucleus.[17] This promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16]





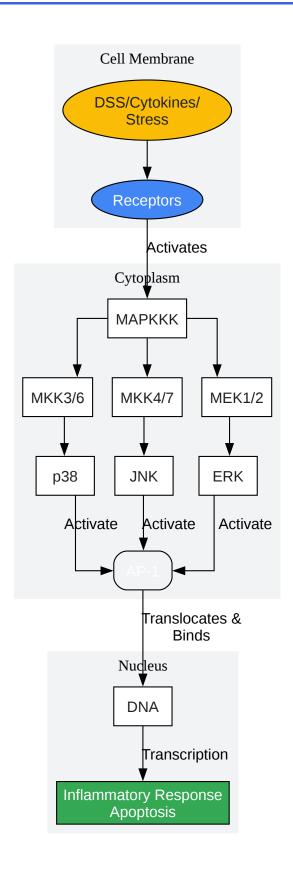
Caption: Simplified NF-kB signaling pathway activation in DSS colitis.



MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by cellular stress and inflammatory stimuli in DSS colitis.[18] These pathways contribute to the production of inflammatory mediators and regulate processes like cell proliferation and apoptosis. For instance, activation of p38 and JNK often leads to increased inflammation, while ERK signaling can have both pro-inflammatory and protective roles.[19][20]





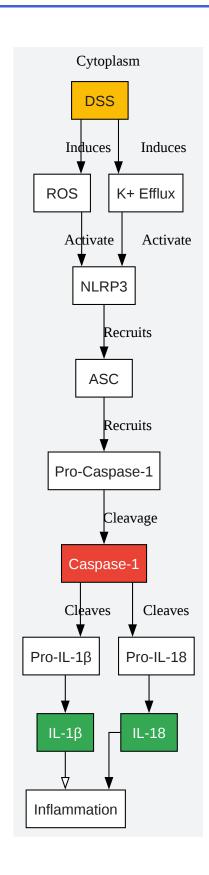
Caption: Overview of MAPK signaling cascades in DSS-induced colitis.



NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.[21] DSS has been shown to activate the NLRP3 inflammasome in macrophages, contributing significantly to the acute inflammatory phase of colitis.[21][22] This activation is dependent on factors like potassium efflux and the production of reactive oxygen species (ROS).[1][21]





Caption: The NLRP3 inflammasome activation pathway in DSS colitis.



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